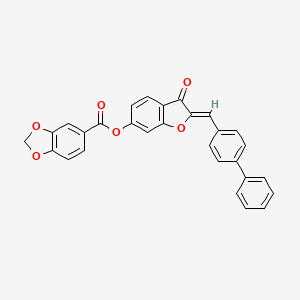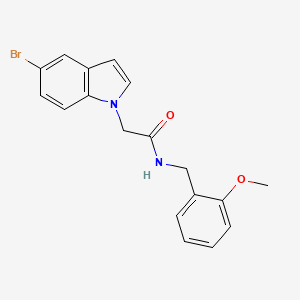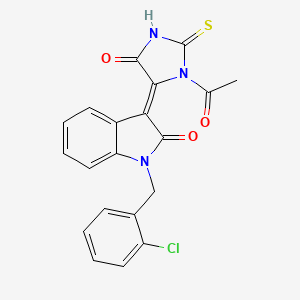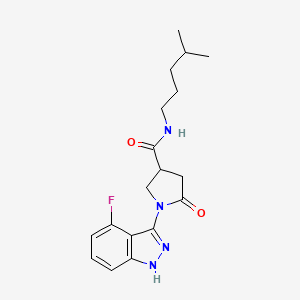![molecular formula C21H22ClN3O2 B11149092 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone](/img/structure/B11149092.png)
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone is a complex organic compound that features both piperazine and indole moieties. These structural motifs are commonly found in various biologically active compounds, making this compound of significant interest in pharmaceutical and chemical research.
Preparation Methods
The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-(3-chlorophenyl)piperazine through a Mannich reaction.
Indole Derivative Synthesis: The indole moiety is synthesized separately, often starting from 5-methoxyindole.
Coupling Reaction: The final step involves coupling the piperazine and indole derivatives through an ethanone linker under specific reaction conditions, such as using a base and a suitable solvent.
Chemical Reactions Analysis
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Scientific Research Applications
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone can be compared with other similar compounds, such as:
1-[4-(4-bromophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone: This compound has a bromine atom instead of chlorine, which may alter its biological activity.
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-hydroxy-1H-indol-1-yl)ethanone: The presence of a hydroxyl group instead of a methoxy group can significantly change its chemical properties and reactivity.
Properties
Molecular Formula |
C21H22ClN3O2 |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-methoxyindol-1-yl)ethanone |
InChI |
InChI=1S/C21H22ClN3O2/c1-27-19-5-6-20-16(13-19)7-8-25(20)15-21(26)24-11-9-23(10-12-24)18-4-2-3-17(22)14-18/h2-8,13-14H,9-12,15H2,1H3 |
InChI Key |
YKOUPTCBEHNIOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-L-phenylalanine](/img/structure/B11149009.png)
methanone](/img/structure/B11149025.png)

![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]cyclobutanecarboxamide](/img/structure/B11149039.png)



![7-[(4-tert-butylbenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-2H-chromen-2-one](/img/structure/B11149062.png)
![(5E)-5-(3,4-dichlorobenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11149070.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11149078.png)
![8-chloro-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11149083.png)
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11149088.png)
![3-{4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11149090.png)

